molecular formula C11H15ClFNO B13248012 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13248012
M. Wt: 231.69 g/mol
InChI Key: NPTYFFKGAGGNKV-UHFFFAOYSA-N
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Description

3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a combination of chloro and fluoro substituents on a phenyl ring, linked to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

    3-Chloro-4-fluorophenylpropan-1-ol: Similar structure but lacks the amino group.

    3-Chloro-4-fluoroaniline: Similar structure but lacks the propanol moiety.

    3-Chloro-4-fluorophenylethylamine: Similar structure but lacks the propanol moiety.

Uniqueness: The presence of both chloro and fluoro substituents, along with the amino alcohol moiety, makes 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol unique. This combination enhances its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(14-5-2-6-15)9-3-4-11(13)10(12)7-9/h3-4,7-8,14-15H,2,5-6H2,1H3

InChI Key

NPTYFFKGAGGNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)NCCCO

Origin of Product

United States

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